

Spectroscopic analysis of 5-Phenyluracil (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-Phenyluracil

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Spectroscopic Analysis of 5-Phenyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **5-Phenyluracil**, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for their acquisition.

Introduction

5-Phenyluracil, with the chemical formula $C_{10}H_8N_2O_2$, is a derivative of uracil distinguished by a phenyl group at the 5-position of the pyrimidine ring. This substitution significantly influences its electronic properties and potential biological activity. Understanding its structural features through spectroscopic analysis is crucial for its identification, purity assessment, and the rational design of new therapeutic agents.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry analysis of **5-Phenyluracil**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **5-Phenyluracil**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------|
| ~11.2 | br s | 1H | N1-H |
| ~10.8 | br s | 1H | N3-H |
| ~7.6 | s | 1H | C6-H |
| ~7.4-7.2 | m | 5H | Phenyl-H |

Table 2: ^{13}C NMR Spectroscopic Data for **5-Phenyluracil**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------------|
| ~163 | C4 (C=O) |
| ~151 | C2 (C=O) |
| ~142 | C6 |
| ~135 | Phenyl C-1' (Quaternary) |
| ~129 | Phenyl C-3', C-5' |
| ~128 | Phenyl C-2', C-6' |
| ~127 | Phenyl C-4' |
| ~115 | C5 |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **5-Phenyluracil**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| 3400-3000 | Broad | N-H Stretching |
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 1720-1650 | Strong | C=O Stretching (Amide I) |
| ~1600 | Medium | C=C Stretching (Aromatic) |
| ~1450 | Medium | C=C Stretching (Aromatic) |
| ~760 | Strong | C-H Bending (Aromatic, Monosubstituted) |
| ~700 | Strong | C-H Bending (Aromatic, Monosubstituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **5-Phenyluracil**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 188 | 100 | [M] ⁺ (Molecular Ion) |
| 145 | High | [M - HNCO] ⁺ |
| 117 | Medium | [M - HNCO - CO] ⁺ |
| 116 | Medium | [C ₇ H ₆ N] ⁺ |
| 90 | Medium | [C ₆ H ₄ N] ⁺ |
| 77 | High | [C ₆ H ₅] ⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **5-Phenyluracil** are provided below.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve 5-10 mg of **5-Phenyluracil** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width: 0-12 ppm
- Number of Scans: 16-32
- Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program.
- Solvent: DMSO-d₆
- Temperature: 298 K
- Spectral Width: 0-180 ppm
- Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
- Relaxation Delay: 5 seconds

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the spectra.
- Reference the spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of solid **5-Phenyluracil** powder directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

- The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

- Identify and label the characteristic absorption bands.

Mass Spectrometry

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a single quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

- Direct Insertion Probe (DIP):
 - Load a small amount of solid **5-Phenyluracil** into a capillary tube.
 - Insert the probe into the mass spectrometer's ion source.
 - Gradually heat the probe to volatilize the sample.

Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Range: m/z 50-500

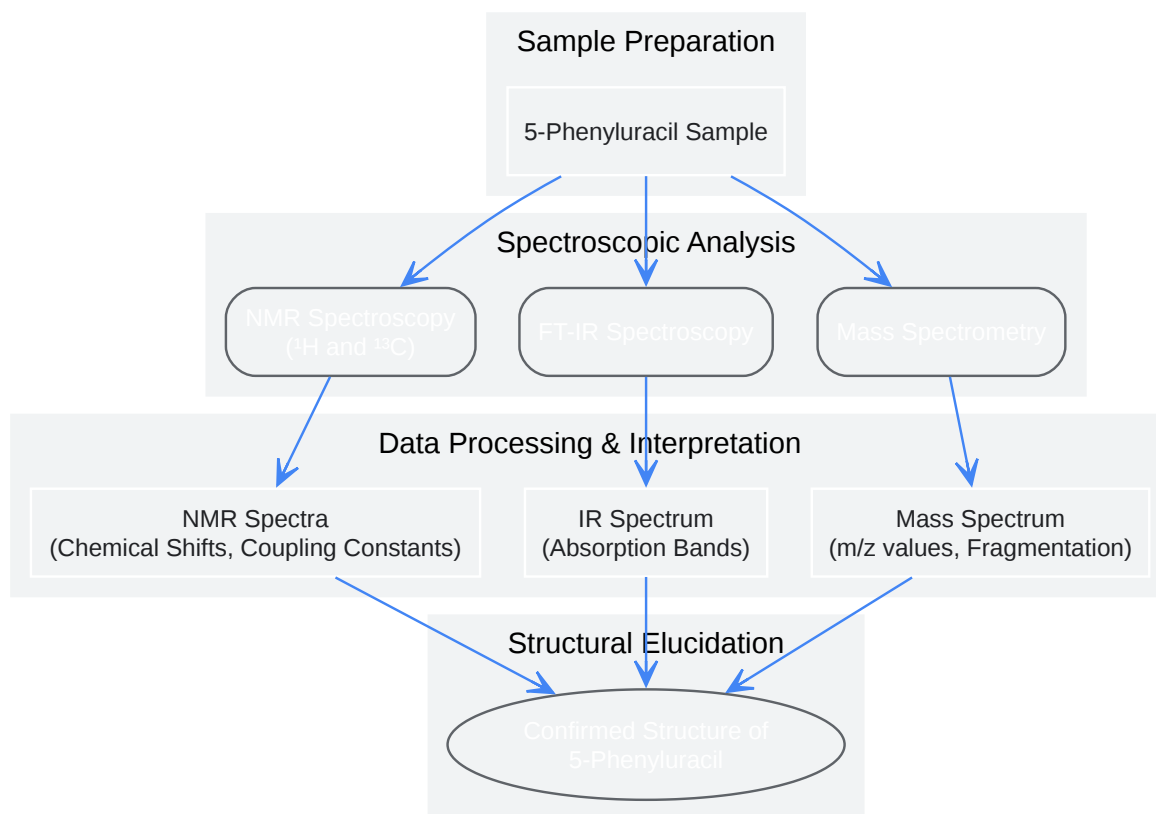
Data Analysis:

- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern to elucidate the structure and confirm the identity of the compound. The fragmentation of 6-(substituted-phenyl)-uracils has been reported to involve characteristic losses, which can be compared to the observed spectrum of **5-Phenyluracil**[\[1\]](#)[\[2\]](#).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of **5-Phenyluracil**.

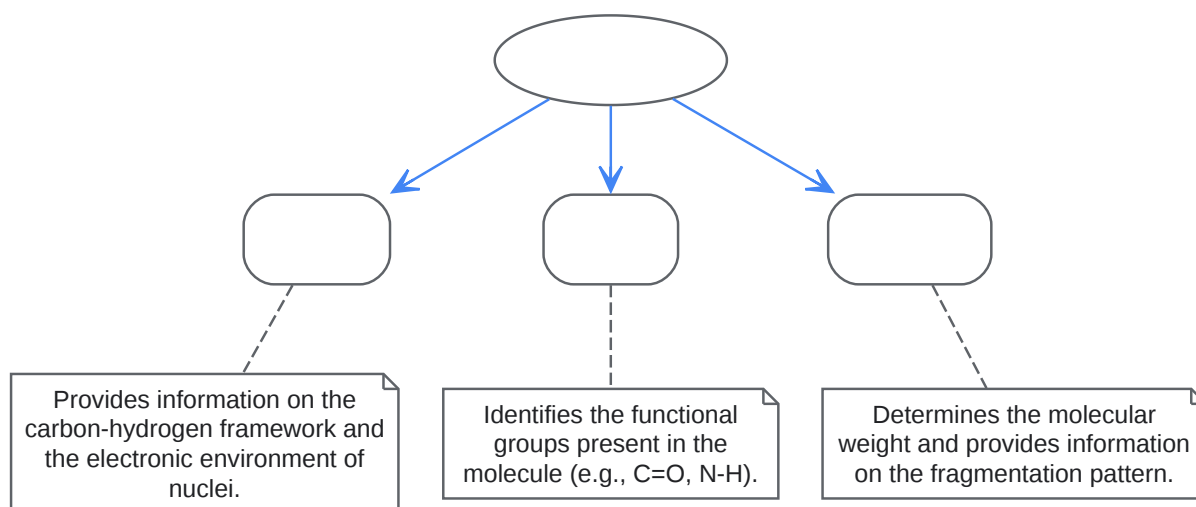


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Caption: Workflow for the spectroscopic analysis of **5-Phenyluracil**.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of **5-Phenyluracil**.



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Caption: Complementary nature of spectroscopic data for **5-Phenyluracil**.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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